n'-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine
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Overview
Description
n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine is an organic compound that features a fluorinated phenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-fluoroaniline with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-fluoroaniline, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-fluoroaniline is first reacted with formaldehyde to form an intermediate, which is then treated with dimethylamine to yield n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
- 2-(4-Fluoro-phenyl)-ethylamine
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both fluorine and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H15FN2/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
YGMAWAAJCMEEHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1F |
Origin of Product |
United States |
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